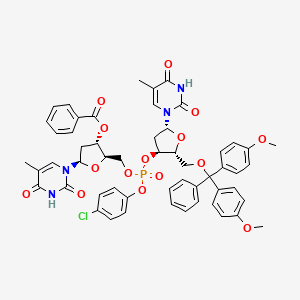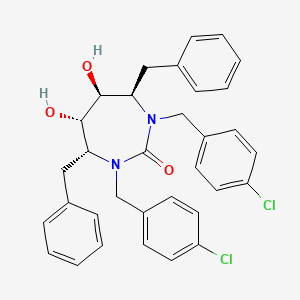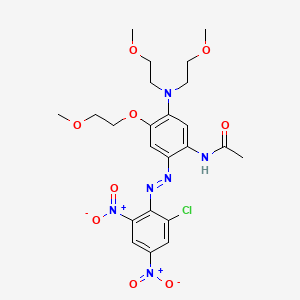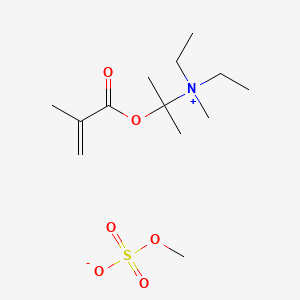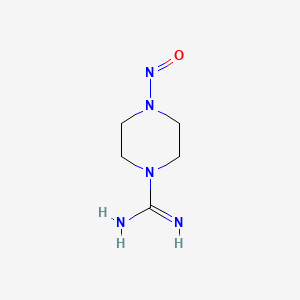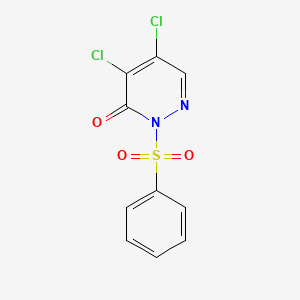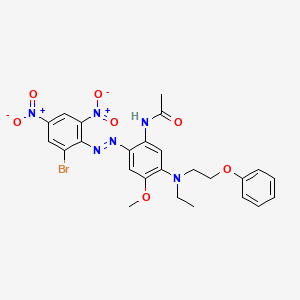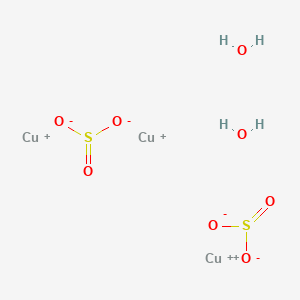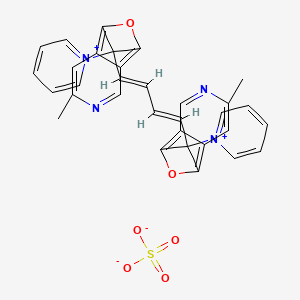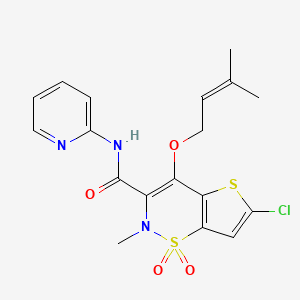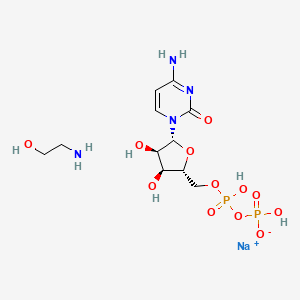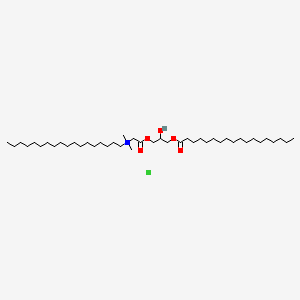
(2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long hydrocarbon chains and functional groups that contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride typically involves multiple steps. One common method includes the esterification of eicosanoic acid with 2-hydroxy-3-((1-oxooctadecyl)oxy)propyl alcohol under acidic conditions . The resulting ester is then reacted with dimethyloctadecylamine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and quality .
化学反应分析
Types of Reactions
(2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the ester groups may produce alcohols .
科学研究应用
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions in various chemical processes.
Biology
In biological research, it is utilized for its antimicrobial properties. It can disrupt microbial cell membranes, making it effective against a range of bacteria and fungi.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form micelles and vesicles makes it suitable for encapsulating and delivering hydrophobic drugs.
Industry
作用机制
The mechanism of action of (2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride involves its interaction with cell membranes. The compound’s long hydrocarbon chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
相似化合物的比较
Similar Compounds
- (2-Hydroxy-3-octadecanoyloxypropyl)-dimethyl-[3-(octadecanoylamino)propyl]azanium chloride
- 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyldimethyl[3-[(1-oxoicosyl)amino]propyl]ammonium chloride
Uniqueness
Compared to similar compounds, (2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride stands out due to its specific combination of functional groups and long hydrocarbon chains. This unique structure imparts distinct physicochemical properties, such as enhanced surfactant activity and antimicrobial efficacy .
属性
CAS 编号 |
85153-32-8 |
|---|---|
分子式 |
C43H86ClNO5 |
分子量 |
732.6 g/mol |
IUPAC 名称 |
[2-(2-hydroxy-3-octadecanoyloxypropoxy)-2-oxoethyl]-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C43H86NO5.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(3,4)38-43(47)49-40-41(45)39-48-42(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h41,45H,5-40H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
UYXPCBDGIPYWII-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


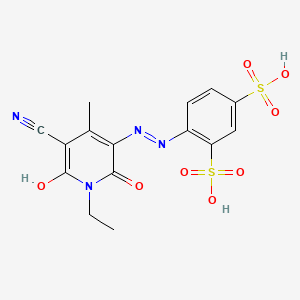
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
